Disperse Red 1 methacrylate Disperse Red 1 methacrylate NLO material

Brand Name: Vulcanchem
CAS No.: 103553-48-6
VCID: VC20792268
InChI: InChI=1S/C20H22N4O4/c1-4-23(13-14-28-20(25)15(2)3)18-9-5-16(6-10-18)21-22-17-7-11-19(12-8-17)24(26)27/h5-12H,2,4,13-14H2,1,3H3
SMILES: CCN(CCOC(=O)C(=C)C)C1=CC=C(C=C1)N=NC2=CC=C(C=C2)[N+](=O)[O-]
Molecular Formula: C20H22N4O4
Molecular Weight: 382.4 g/mol

Disperse Red 1 methacrylate

CAS No.: 103553-48-6

Cat. No.: VC20792268

Molecular Formula: C20H22N4O4

Molecular Weight: 382.4 g/mol

* For research use only. Not for human or veterinary use.

Disperse Red 1 methacrylate - 103553-48-6

Specification

CAS No. 103553-48-6
Molecular Formula C20H22N4O4
Molecular Weight 382.4 g/mol
IUPAC Name 2-[N-ethyl-4-[(4-nitrophenyl)diazenyl]anilino]ethyl 2-methylprop-2-enoate
Standard InChI InChI=1S/C20H22N4O4/c1-4-23(13-14-28-20(25)15(2)3)18-9-5-16(6-10-18)21-22-17-7-11-19(12-8-17)24(26)27/h5-12H,2,4,13-14H2,1,3H3
Standard InChI Key MHYWMAUCJNDHPY-UHFFFAOYSA-N
SMILES CCN(CCOC(=O)C(=C)C)C1=CC=C(C=C1)N=NC2=CC=C(C=C2)[N+](=O)[O-]
Canonical SMILES CCN(CCOC(=O)C(=C)C)C1=CC=C(C=C1)N=NC2=CC=C(C=C2)[N+](=O)[O-]

Introduction

Chemical Identity and Structure

Disperse Red 1 methacrylate, scientifically named 2-[N-ethyl-4-[(4-nitrophenyl)diazenyl]anilino]ethyl 2-methylprop-2-enoate, belongs to the class of azobenzene-containing compounds with a methacrylate polymerizable group. This compound is registered with CAS number 103553-48-6 and has several synonyms including 4-(4-nitrophenylazo)-N-ethyl-N-[2-(methacryloyloxy)ethyl]aniline and 4'-[(2-methacryloyloxyethyl)ethylamino]-4-nitroazobenzene .

Physical and Chemical Properties

The molecular properties of Disperse Red 1 methacrylate are essential for understanding its behavior in various applications. The compound exhibits characteristic physical properties as detailed in Table 1.

Table 1: Physical and Chemical Properties of Disperse Red 1 Methacrylate

PropertyValue
Molecular FormulaC₂₀H₂₂N₄O₄
Molecular Weight382.413 g/mol
Melting Point78-83°C
Signal WordWarning
Hazard StatementsH315-H317-H319-H335

The monomer contains an azobenzene chromophore that is responsible for its distinctive red coloration and photoreactive properties. The nitro group attached to one of the phenyl rings creates a push-pull electronic structure that enhances its photoisomerization capabilities .

Synthesis Methods and Polymerization

Polymerization Techniques

The polymerization of Disperse Red 1 methacrylate can be achieved through various methods, with UV-initiated polymerization being particularly effective. Researchers have successfully synthesized functional photoactive organic-inorganic block copolymers incorporating DR1MA using UV techniques in quartz tubes . This approach allows for controlled polymer architecture and molecular weight distribution.

When polymerized, the resulting poly(Disperse Red 1 methacrylate) exhibits significantly different physical properties compared to the monomer, including a much higher melting point (>300°C) resulting from the increased molecular weight and extensive intermolecular interactions .

Analytical Methods

Chromatographic Analysis

High-Performance Liquid Chromatography (HPLC) provides an effective method for analyzing Disperse Red 1 methacrylate. The compound can be efficiently separated using reverse-phase HPLC with a mobile phase consisting of acetonitrile, water, and phosphoric acid . For mass spectrometry-compatible applications, phosphoric acid can be replaced with formic acid without compromising separation efficiency .

Table 2: HPLC Analysis Parameters for Disperse Red 1 Methacrylate

ParameterDetails
Column TypeNewcrom R1 (reverse-phase)
Mobile PhaseAcetonitrile, water, phosphoric acid
MS-Compatible AlternativeReplace phosphoric acid with formic acid
ApplicationsIsolation of impurities, preparative separation, pharmacokinetics

The analytical method is scalable and suitable for both analytical and preparative applications, including isolation of impurities and pharmacokinetic studies .

Spectroscopic Characterization

Spectroscopic methods provide valuable information about the structure and properties of Disperse Red 1 methacrylate and its polymers. FTIR and NMR spectroscopy are commonly employed for structural confirmation, while UV-Visible spectroscopy reveals the characteristic absorption patterns associated with the azobenzene chromophore .

Photochemical Properties

Photoisomerization Behavior

One of the most significant characteristics of Disperse Red 1 methacrylate is its ability to undergo reversible photoisomerization between trans and cis configurations. When irradiated with appropriate wavelengths of light, the azobenzene moiety transitions between these states, resulting in significant changes to the molecular geometry and physical properties .

Research conducted on poly(ethyl methacrylate) films doped with Disperse Red 1 has demonstrated that irradiation with linearly polarized light at 546 nm induces this photoisomerization process. The transition is influenced by the polymer environment, with different behaviors observed in confined versus spacious molecular surroundings .

Polymer Applications

Block Copolymers with Enhanced Properties

Functional photoactive organic-inorganic block copolymers containing Disperse Red 1 methacrylate and poly(methylphenylsilane) (PMPS) have been successfully synthesized and characterized. These materials exhibit unique optical and photoluminescence properties resulting from the combination of the azobenzene chromophore with the silicon-silicon σ-conjugation .

Table 3: Optical Properties of DR1MA-PMPS Block Copolymers

ObservationWavelength (nm)Cause
Optical absorbance276Aromatic rings in both blocks
Optical absorbance325σ-electron delocalization of Si-Si chain
Optical absorbance472n-π* and π-π* charge transfer of azobenzene
Photoemission307When excited at 275 nm
Photoemission415When excited at 275 or 325 nm
Multi-emission510-580Exciton coupling between azobenzene and Si-Si σ-conjugation

These block copolymers demonstrate thermal stability up to 260°C and exhibit two distinct glass transition temperatures, confirming their block copolymer structure . The unique combination of properties makes these materials promising candidates for novel optoelectronic applications.

Biomolecular Interactions

Poly(Disperse Red 1 methacrylate) has demonstrated the ability to interact with various biomolecules through hydrogen bonding and hydrophobic interactions. This property suggests potential applications in biomaterial science, drug delivery systems, and biosensors, although further research is needed to fully explore these possibilities.

Advanced Applications

Optoelectronic Devices

The unique optical and electronic properties of Disperse Red 1 methacrylate polymers make them suitable for various optoelectronic applications. The photoinduced anisotropy resulting from molecular reorientation can be harnessed for optical data storage, holographic recording, and photonic switching devices .

Photomechanical Materials

The photomechanical response of materials containing Disperse Red 1 methacrylate offers opportunities for creating light-driven actuators and sensors. When incorporated into appropriate polymer matrices, these compounds can facilitate conversion of light energy into mechanical motion through molecular-level conformational changes .

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